molecular formula C11H11NO B1290827 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile CAS No. 898787-06-9

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile

Cat. No.: B1290827
CAS No.: 898787-06-9
M. Wt: 173.21 g/mol
InChI Key: AQALXBVPNRKQCI-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile is a nitrile-containing ketone derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 3-positions. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol (inferred from structural analogs in ). This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems such as pyridines, pyrazoles, and benzodiazepines .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQALXBVPNRKQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640828
Record name 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-06-9
Record name 2,3-Dimethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile is an organic compound that has garnered interest due to its potential biological activity, particularly as an inhibitor of heat shock protein 90 (Hsp90). This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H13NC_{12}H_{13}N with a molecular weight of approximately 173.22 g/mol. The compound features a cyano group, a ketone functional group, and a dimethyl-substituted phenyl ring. Its synthesis typically involves the reaction of methyl 2,3-dimethylbenzoate with a cyanide source, often sodium cyanide in the presence of a base, followed by hydrolysis to introduce the ketone functionality. Careful control of temperature and pH is critical to achieving high yields and purity .

Antifungal Properties

Recent studies have indicated that this compound exhibits antifungal activity , particularly against fungal species such as Cryptococcus neoformans and Candida albicans. The compound selectively inhibits fungal Hsp90 isoforms while sparing human counterparts, suggesting a potential therapeutic application in treating fungal infections without significant toxicity to human cells .

The binding mechanism of this compound with Hsp90 has been explored through various interaction studies. The compound's structural features enable it to form hydrogen bonds and participate in nucleophilic addition reactions, influencing several biochemical pathways related to fungal growth and survival. This selective inhibition indicates that modifications to its structure could enhance efficacy against specific fungal strains while minimizing effects on human proteins .

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

  • Study on Fungal Selectivity : A study demonstrated that the compound exhibited improved selectivity for fungal Hsp90 over human Hsp90. The minimal inhibitory concentrations (MICs) for various fungal strains ranged from 6.25 to 14.1 μM, indicating promising antifungal potency .
  • Structural Activity Relationship (SAR) : Research into the SAR revealed that modifications to the dimethyl substitution pattern on the phenyl ring significantly impacted the compound's biological activity. For instance, analogues with different substitution patterns showed varied potencies against fungal targets .
CompoundStructure FeaturesBiological Activity
This compoundCyano and ketone groupsAntifungal activity against C. neoformans and C. albicans
2-Fluoro-3-methyl analoguesFluorine substitutionImproved antifungal potency
Other dimethyl-substituted analoguesVaried substitution patternsVariable activity profiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

  • Electron-donating groups (e.g., methyl in 2,3-dimethylphenyl) enhance stability and direct electrophilic substitution reactions ortho/para to the substituents, favoring cyclization reactions .
  • Electron-withdrawing groups (e.g., Cl in 2,3-dichlorophenyl) increase electrophilicity at the ketone, accelerating nucleophilic additions but reducing thermal stability .
  • Heterocyclic substituents (e.g., dihydroisoquinoline) introduce nitrogen atoms, expanding utility in medicinal chemistry .

Functional Group Modifications

Table 2: Functional Group Impact on Physicochemical Properties
Compound Name Functional Group Melting Point (°C) Solubility Key Reactivity References
3-(2,3-Dimethylphenyl)-3-oxopropanenitrile Ketone + nitrile Not reported Moderate in polar solvents Knoevenagel condensations, cyclizations
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ester + nitro group Not reported Low in water, high in DCM Michael additions, ester hydrolysis
3-Cyclopentyl-3-oxopropanenitrile Cycloalkyl substituent Not reported High in organic solvents Steric hindrance limits reactivity

Key Observations :

  • Nitrile group enables participation in cycloadditions and nucleophilic substitutions, critical for forming heterocycles .
  • Ester derivatives (e.g., ethyl 3-(3-nitrophenyl)-3-oxopropanoate) exhibit lower reactivity toward bases due to reduced electrophilicity compared to nitriles .
  • Steric bulk (e.g., cyclopentyl group) slows reaction kinetics but improves selectivity in multi-step syntheses .
Table 3: Bioactivity of Selected Analogs
Compound Name Bioactivity Mechanism/Application References
This compound Intermediate in β-lactamase inhibitors Scaffold for antibiotic adjuvants
3-[7-Chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-benzodiazepin-1-yl]propanenitrile GABA receptor modulation Anxiolytic or sedative drug candidate
3-(3,4-Dihydroisoquinolin-2-yl)-3-oxopropanenitrile Kinase inhibition Anticancer lead optimization

Key Observations :

  • The 2,3-dimethylphenyl derivative’s methyl groups enhance lipophilicity, improving membrane permeability in drug candidates .
  • Benzodiazepine analogs (e.g., ) demonstrate CNS activity due to structural mimicry of endogenous neurotransmitters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylphenyl)-3-oxopropanenitrile
Reactant of Route 2
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3-(2,3-Dimethylphenyl)-3-oxopropanenitrile

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